molecular formula C7H9NO5S2 B1415502 Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate CAS No. 924307-87-9

Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate

Cat. No.: B1415502
CAS No.: 924307-87-9
M. Wt: 251.3 g/mol
InChI Key: OBJZXERBQSKCGS-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate is a chemical compound with the molecular formula C7H9NO5S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Scientific Research Applications

Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid methyl ester
  • 4-Methoxy-5-sulfamoylthiophene-3-carboxylic acid ethyl ester

Uniqueness

Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of methoxy, sulfamoyl, and ester groups makes it a versatile compound for various applications .

Properties

IUPAC Name

methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO5S2/c1-12-5-4(6(9)13-2)3-14-7(5)15(8,10)11/h3H,1-2H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJZXERBQSKCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1C(=O)OC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate
Reactant of Route 2
Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate
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Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate
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Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate
Reactant of Route 5
Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate
Reactant of Route 6
Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate

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